N-(3-methoxyphenyl)-3-propoxybenzamide
Description
N-(3-Methoxyphenyl)-3-propoxybenzamide is a benzamide derivative characterized by a 3-methoxyphenyl group attached to the amide nitrogen and a 3-propoxy substituent on the benzoyl ring. The methoxyphenyl and propoxy groups are critical for modulating solubility, binding affinity, and pharmacological efficacy, as observed in structurally related compounds .
Properties
IUPAC Name |
N-(3-methoxyphenyl)-3-propoxybenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-3-10-21-16-9-4-6-13(11-16)17(19)18-14-7-5-8-15(12-14)20-2/h4-9,11-12H,3,10H2,1-2H3,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYAVTDSNUHFZBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC(=C1)C(=O)NC2=CC(=CC=C2)OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-methoxyphenyl)-3-propoxybenzamide typically involves the reaction of 3-methoxyaniline with 3-propoxybenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N-(3-methoxyphenyl)-3-propoxybenzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The amide group can be reduced to an amine.
Substitution: The methoxy and propoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of N-(3-hydroxyphenyl)-3-propoxybenzamide.
Reduction: Formation of N-(3-methoxyphenyl)-3-propoxybenzylamine.
Substitution: Formation of various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
N-(3-methoxyphenyl)-3-propoxybenzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of N-(3-methoxyphenyl)-3-propoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and propoxy groups can enhance the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular interactions depend on the specific application and target.
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
Key Structural Features :
- Core Benzamide Scaffold : Shared across all analogs, facilitating interactions with biological targets (e.g., kinases, receptors).
- Substituent Variations : Differences in substituents on the phenyl or benzoyl rings dictate activity and selectivity.
Substituent Impact :
- Methoxy Group (3-OCH₃): Enhances hydrogen bonding with target proteins, as seen in quinoline derivatives with antiproliferative activity .
- Propoxy Chain (3-OCH₂CH₂CH₃) : Increases membrane permeability, critical for antitumor activity in vivo .
- Heterocyclic Modifications (e.g., thiazole, quinoline): Improve target selectivity and potency by introducing additional binding interactions .
Antitumor Activity :
- N-(3-Methoxyphenyl)-7-(3-phenylpropoxy)quinolin-4-amine: Demonstrated IC₅₀ values of 2.56–3.67 µM against HCT-116, RKO, and HeLa cell lines. Inhibited tumor growth in mice via ATG5-dependent autophagy .
- Compound 3k (Thiazole-Pyridine Derivative) : Suppressed angiogenesis in chick embryo models at 30 mg/kg/day, outperforming Vandetanib in HUVEC migration assays .
Receptor Antagonism :
- N-(3-[11C]Methoxyphenyl)-4-chlorocinnamide : A TRPV1 antagonist (Ki = 18 nM), highlighting the methoxyphenyl group’s role in receptor binding .
Pesticidal Activity :
- N-(3-Methoxypropyl)-N’-isopropyl-triazine-diamine (Methoprotryne) : Illustrates how alkoxy substituents can be repurposed for agrochemical applications .
Structure-Activity Relationship (SAR) Insights
- Methoxy Position : 3-Methoxy on the phenyl ring optimizes steric and electronic interactions, as shifting to 2- or 4-positions reduces activity .
- Propoxy vs. Shorter Alkoxy Chains : Longer chains (e.g., propoxy) enhance in vivo stability compared to methoxy or ethoxy groups .
- Heterocyclic Replacements: Thiazole and quinoline cores increase potency but may reduce solubility, necessitating formulation optimization .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
